molecular formula C6H12O6 B014025 Inositol CAS No. 488-59-5

Inositol

Cat. No.: B014025
CAS No.: 488-59-5
M. Wt: 180.16 g/mol
InChI Key: CDAISMWEOUEBRE-UHFFFAOYSA-N
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Description

D-chiro-Inositol: is a chemical compound with the molecular formula C₆H₁₂O₆. . This compound is characterized by a ring of six carbon atoms, each bound to one hydrogen atom and one hydroxyl group. D-chiro-Inositol plays a significant role in various biological processes, particularly in insulin signal transduction .

Mechanism of Action

Target of Action

Inositol, specifically the most common type, myo-inositol, is a vital molecule in the body involved in cellular signaling . It has structural similarities to glucose and plays a key role in various cellular processes . The primary targets of this compound are the cells where it acts as a direct messenger of insulin signaling .

Mode of Action

The administration of this compound allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake . This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss .

Biochemical Pathways

This compound is involved in several biochemical pathways, controlling many vital cellular mechanisms such as cell development, signaling and nuclear processes, metabolic and endocrine modulation, cell growth, and signal transduction . It also participates in the phosphatidylthis compound signaling pathway, which regulates important cellular processes such as cell growth, differentiation, and apoptosis .

Pharmacokinetics

The bioavailability, safety, uptake, and metabolism of this compound emphasize the complexity of interconnected pathways leading to phosphoinositides, this compound phosphates, and more complex molecules, like glycosyl-phosphatidylinositols .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It plays a vital role in ensuring oocyte fertility and has been studied for its use in the management of polycystic ovaries . This compound is also being researched for the treatment of diabetes, prevention of metabolic syndrome, aid agent for weight loss, treatment of depression, psychiatric disorder, and anxiety disorder, and for prevention of cancer . Furthermore, this compound supplementation has been shown to significantly decrease triglycerides and LDL cholesterol in patients with metabolic diseases .

Action Environment

The biological stability of this compound and the presence of six hydroxyls that can be rapidly phosphorylated in response to environmental cues and the needs of the cell make this compound ideally suited to act as a dynamic signal . The highest concentration of this compound is in the brain, where it plays an important role in making other neurotransmitters and some steroid hormones bind to their receptors . In other tissues, it mediates cell signal transduction in response to a variety of hormones, neurotransmitters, and growth factors and participates in osmoregulation .

Biochemical Analysis

Biochemical Properties

Inositol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Diphosphothis compound phosphates, or this compound pyrophosphates, are the most recently characterized members of the inositide family . They represent a new frontier with both novel targets within the cell and novel modes of action .

Cellular Effects

This compound influences cell function significantly. It is involved in signal transduction involving hormones, growth factors, and neurotransmitters, and in membrane formation through its role as precursors of phospholipid biosynthesis . It also has an important role in diverse cellular processes including vesicle trafficking, endo- and exocytosis, apoptosis, telomere length regulation, chromatin hyperrecombination, the response to osmotic stress, and elements of nucleolar function .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. This includes the proposed pyrophosphorylation of a unique subset of proteins . The orientation of the hydroxyls around the specifically myo version of this compound allows for the phosphorylation of the simple cyclohexane ring in a series of combinations which can theoretically yield up to 63 stereochemically unique forms .

Temporal Effects in Laboratory Settings

Many researchers have noted peaks more polar than Ins P6 on their HPLC runs and have speculated that there maybe this compound pyrophosphate derivatives present in cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. The enzymes which regulate their concentration also act independently of their catalytic activity via protein–protein interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-chiro-Inositol can be synthesized from D-pinitol, a naturally occurring compound found in soy hulls. The process involves the extraction of D-pinitol followed by its conversion to D-chiro-Inositol using concentrated hydrochloric acid . Another method involves the acetolysis of kasugamycin to form hexa-O-acetyl-D-chiro-Inositol, which is then hydrolyzed to yield D-chiro-Inositol .

Industrial Production Methods: Industrial production of D-chiro-Inositol typically involves the extraction of D-pinitol from plant sources such as soy hulls, followed by chemical conversion to D-chiro-Inositol. This method is preferred due to the abundance of D-pinitol in plant materials and the efficiency of the conversion process .

Chemical Reactions Analysis

Types of Reactions: D-chiro-Inositol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: D-chiro-Inositol can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D-chiro-Inositol can yield various inositol phosphates, while reduction can produce this compound derivatives with different hydroxyl group configurations .

Scientific Research Applications

Properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
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InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O
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Molecular Formula

C6H12O6
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DSSTOX Substance ID

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824
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Molecular Weight

180.16 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]
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Mechanism of Action

The mechanism of action of inositol in brain disorders is not fully understood but it is thought that it may be involved in neurotransmitter synthesis and it is a precursor to the phosphatidylinositol cycle. The change that occurs in the cycle simulates when the postsynaptic receptor is activated but without activating the receptor. This activity provokes a fake activation which regulated the activity of monoamines and other neurotransmitters. Reports have shown that insulin resistance plays a key role in the clinical development of PCOS. The presence of hyperinsulinemia can induce an excess in androgen production by stimulating ovaries to produce androgens and by reducing the sex hormone binding globulin serum levels. One of the mechanisms of insulin deficiency is thought to be related to a deficiency in inositol in the inositolphosphoglycans. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake. This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss. In cancer, the mechanism of action of inositol is not fully understood. It is hypothesized that the administration of inositol increases the level of lower-phosphate inositol phosphates why can affect cycle regulation, growth, and differentiation of malignant cells. On the other hand, the formation of inositol hexaphosphate after administration of inositol presents antioxidant characteristics by the chelation of ferric ions and suppression of hydroxyl radicals.
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CAS No.

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2
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Record name 1L-chiro-inositol
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Record name Allo-inositol
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Record name scyllo-Inositol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEO-INOSITOL
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Record name CHIRO-INOSITOL, (-)-
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Record name CIS-INOSITOL
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Record name CHIRO-INOSITOL
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Record name SCYLLO-INOSITOL
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Synthesis routes and methods I

Procedure details

Crystalline sodium phytate C (4 g) was dissolved with sonication in water (20 ml) and converted to the free acid by passage through a column of Dowex 50x8-200 ion-exchange resign. The column eluate was adjusted to pH 8 with pyridine and evaporated to dryness. The residue was dissolved in water (30 ml) and pyridine (130 ml) containing N,N-dicyclohexylcarbodiimide (8 g) was added. The reaction mixture was heated to 65° C. for 18 h and evaporated to dryness. The residue was extracted with water (4×10 ml) filtered and the filtrate was evaporated to dryness to give the pentapyridinium Salt of Myo-inositol 1,6:2,3:4,5-Tripyrophosphate (3.355 g, 77% yield). 31P-NMR (D2O) δ: −8.83 & −13.53 (AB, J=22.3 Hz, 2P, ax-eq), −9.82 & −10.00 (AB, J=17.8 Hz, 2P, eq-eq), −10.18 (AB as a singlet, 2P, eq-eq); 1H-NMR (D2O) δ: 8.65 (d, J=5.6 Hz, 10H), 8.48 (dd, J=7.9, 7.9 Hz, 5H), 7.94 (dd, J=7.0, 7.0 Hz, 10H), 5.00 (bd, J=6.8 Hz, 1H), 4.57 (ddd, J=9.6, 9.6, 5.5 Hz, 1H), 4.43–4.36 (m, 2H), 4.30–4.18 (m, 2H ); 13C-NMR (D2O) δ: 147.0, 140.9, 127.3, 77.9 (t, J=6.8 Hz), 76.4–76.0 (m), 75.4–75.0 (m), 73.8 (t, J=6.8 Hz), 73.3 (bs), 72.8 (bs). The compound was then dissolved in water (30 ml) and passed through a column Dowex 50Wx8 Na+ form. The column eluate was concentrated to dryness to give Hexasodium Salt of Myo-inositol 1,6:2,3:4,5-Tripyrophosphate (2.25 g, 97%) and used for biological experiments in 98.5% purity without any further purification. The impurity is unreacted starting material (or tripyrophosphate hydrolyzed back to starting material). 31P-NMR (D2O) δ: −8.34 & −13.14 (AB, J=21.7 Hz, 2P, ax-eq), −9.53 & −9.70 (AB, J=17.8 Hz, 2P, eq-eq), −9.92 (AB as a singlet, 2P, eq-eq); 1H-NMR (D2O) δ: 5.04 (bd, J=10.5 Hz, 1H), 4.65–4.59 (m, 1H), 4.51–4.36 (m, 2H), 4.32–4.18 (m, 2H); 13C-NMR (D2O) δ: 77.1–76.8 (m), 76.5–76.0 (m), 75.4–75.0 (m), 74.1–73.9 (m), 73.7–73.2 (m), 73.2–72.5 (m).
Quantity
0 (± 1) mol
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Reaction Step One
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20 mL
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Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Meanwhile, enzyme reaction product was measured as follows: 10 mg of scyllo-inosose, 40 mg of NADPH, and IOU of the enzyme were allowed to react in 1.0 ml of 100 mM Tris buffer (pH 8.0) at 36° C. for 4 hours, and a heat treatment was performed at 80° C. for 10 min, followed by cooling. Then, 100 μl of a strong base cation exchange resin, 100 μl of a strong acid anion exchange resin, and 10 mg of activated carbon were added, and the mixture was stirred and centrifuged. Then, the supernatant was diluted 2-fold, and measurement was performed by HPLC (Shodex Asahipak NH2P-50 4E Φ4.6×250 mm: Shodex) using an RI detector under conditions of a column temperature of 40° C. and a mobile phase flow rate of 1.5 ml (80% acetonitrile). As a result, the Atu4375 gene product and the Atu3234 gene product of Agrobacterium tumefacience C58, the BG14057 gene product of Bacillus subtilis 168, the Xcc3438 gene product of Xanthomonas campestris pv. campestris, and the Atu4375 gene product, and the Atu3234 gene product of AB10121 strain were found to have a high enzyme activity, and 100% of the product was scyllo-inositol obtained by the reduction, while myo-inositol that is an isomer thereof was not detected. As a result, recombinant enzymes derived from the above-mentioned genes were found to have a high scyllo-inositol dehydrogenase activity, and the gene products were scyllo-inositol dehydrogenase. Meanwhile, in the products obtained by the reduction reaction of scyllo-inosose, only scyllo-inositol was detected, and the enzymes were found to stereospecifically reduce scyllo-inosose into scyllo-inositol.
Name
scyllo-inosose
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step Two
[Compound]
Name
strong base
Quantity
100 μL
Type
reactant
Reaction Step Three
[Compound]
Name
strong acid
Quantity
100 μL
Type
reactant
Reaction Step Three
[Compound]
Name
4E
Quantity
0 (± 1) mol
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[Compound]
Name
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Quantity
0 (± 1) mol
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Quantity
0 (± 1) mol
Type
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Reaction Step Seven
Name
Quantity
1 mL
Type
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Reaction Step Eight

Synthesis routes and methods III

Procedure details

Meanwhile, the enzyme reaction product was measured as follows: 10 mg of scyllo-inosose, 40 mg of NADPH, and 10 U of the enzyme were allowed to react in 1.0 ml of 100 mM Tris buffer (pH 8.0) at 36° C. for 4 hours, and a heat treatment was performed at 80° C. for 10 min, followed by cooling. Then, 100 μl of a strong base cation exchange resin, 100 μl of a strong acid anion exchange resin, and 10 mg of activated carbon were added, and the mixture was stirred and centrifuged. Then, the supernatant was diluted 2-fold, and measurement was performed by HPLC (Shodex Asahipak NH2P-50 4E Φ4.6×250 mm: Shodex) using an RI detector under the condition of a column temperature of 40° C. and a mobile phase flow rate of 1.5 ml (80% acetonitrile). As a result, the ydgJ gene product was found to have a high scyllo-inositol dehydrogenase activity, and 100% of the product was scyllo-inositol obtained by reduction, while myo-inositol that is an isomer thereof was not detected. As a result, the solution of a recombinant enzyme derived from the ydgJ gene was found to have a high scyllo-inositol dehydrogenase activity, and the gene product was scyllo-inositol dehydrogenase. Meanwhile, in the product obtained by the reduction reaction of scyllo-inosose, only scyllo-inositol was detected, and the enzyme was found to stereospecifically reduce scyllo-inosose into scyllo-inositol. Meanwhile, the sequence of the ydgJ gene is shown in SEQ ID NO: 1, and the amino acid sequence corresponding thereto is shown in SEQ ID NO: 2.
Name
scyllo-inosose
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mg
Type
reactant
Reaction Step Three
[Compound]
Name
strong base
Quantity
100 μL
Type
reactant
Reaction Step Four
[Compound]
Name
strong acid
Quantity
100 μL
Type
reactant
Reaction Step Four
[Compound]
Name
4E
Quantity
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Reaction Step Nine

Synthesis routes and methods IV

Procedure details

The first step for the preparation of scyllitol diborate involves a sponge nickel mediated isomerization of myo-inositol in water near reflux to yield a mixture of inositols consisting of roughly 22% scyllitol (as judged by HPLC). After separating the crude reaction mixture from the nickel, scyllitol is selectively converted to scyllitol diborate by treatment with sodium tetraborate at 80-90° C. and pH 9-10. Scyllitol diborate is then crystallized by cooling and is isolated in 17-20% yield and >99% HPLC purity (AUC). All six batches of diborate proceeded as expected (Table 1). The isomerization reactions required 2-3 hours to heat to 95-100° C. and each were sampled for analysis after 1, 2, and 3 hours. All five reactions resulted in myo/scyllo ratios of 2-3:1 (typical) by 1H NMR and all but one batch resulted in >20% AUC (HPLC Analysis) scyllo-inositol (Table 2). The diborate formations resulted in myo/scyllo ratios of >60:1 (typical) by 1H NMR (Table 2) within one hour and the subsequent crystallizations were allowed to proceed over 14-16 hours (overnight). The resulting diborate slurries filtered very fast and were isolated as large white crystals. The diborate filter cakes were found to have consistent 1H NMR spectra, HPLC purities of 98.7%-99.2% AUC and moisture levels of 46.8%-56.4%. Nickel and aluminum analysis revealed levels ranging from <1 ppm to 17 ppm for nickel and <1 ppm to 28 ppm for aluminum. The yields corrected for moisture content ranged from 17.1% to 20.3%.
[Compound]
Name
scyllitol diborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
inositols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
scyllitol diborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
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Reaction Step Five
Name
diborate
Quantity
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Name
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Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Yield
17%

Synthesis routes and methods V

Procedure details

Kasugamycin hydrochloride (1 g) and 2N trifluoroacetic acid (5 mL) were combined and heated 4 h at 75° C., after which time silica gel TLC (solvent-butanol:acetic acid:water, 2:1:1; Visualization with potassium permanganate stain showed kasugamycin was still present. The solution was concentrated in vacuo. The hydrolysis product was purified in the usual manner using ion exchange resins and charcoal. D-chiro-inositol was obtained in 20% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solvent-butanol
Quantity
0 (± 1) mol
Type
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0 (± 1) mol
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Name
kasugamycin
Quantity
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0 (± 1) mol
Type
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Reaction Step Six
Quantity
0 (± 1) mol
Type
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Reaction Step Seven
Yield
20%

Retrosynthesis Analysis

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Reactant of Route 5
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.